N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide
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Overview
Description
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamido group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide typically involves the acylation of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-(Biphenyl-4’-yl)methyl ®-2-acetamido-3-methoxypropionamide: Known for its anticonvulsant properties.
N-(2-Acetamido)Iminodiacetic Acid: Used in medical imaging and as a chelating agent.
Uniqueness: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide stands out due to its unique biphenyl structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
29325-50-6 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[2-[2-(diacetylamino)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20(13(2)22)14(3)23/h4-11H,1-3H3,(H,19,21) |
InChI Key |
SEBCSVYWXZKVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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